
Illudalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
伊鲁达酸是一种真菌天然产物,以其生物活性而闻名,特别是作为蛋白质酪氨酸磷酸酶 (PTP) 的选择性抑制剂。 它因其潜在的治疗应用而受到广泛关注,尤其是在治疗与 PTP 相关的疾病方面 .
准备方法
合成路线和反应条件
伊鲁达酸的合成方法随着时间的推移而不断发展,最初的 17 步合成方法是在 1977 年报道的,后来逐步得到改进。 最近一个值得注意的方法涉及一个两步过程:汇聚 [4 + 2] 苯并环化,然后进行一步式协同官能团操作 . 伊鲁达酸的关键三官能团药效团可以从 3,3-二甲基环戊酮中以五步的最长线性序列制备 .
工业生产方法
尽管伊鲁达酸的具体工业生产方法尚未得到广泛记录,但最近研究中开发的简化合成路线表明,该方法具有可扩展生产的潜力。 使用易于获得的模块化构建块和高效的反应条件有望用于工业应用 .
化学反应分析
反应类型
伊鲁达酸会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰其结构并增强其生物活性至关重要 .
常用试剂和条件
用于伊鲁达酸合成和修饰的常用试剂包括苯并环化试剂、甲酰化试剂和协同官能团操作的催化剂 . 反应条件通常为温和至中等,以确保高产率和选择性 .
主要产物
科学研究应用
Chemical Applications
Model Compound for Synthetic Strategies
Illudalic acid serves as a model compound for developing new synthetic strategies and exploring structure-activity relationships. Its complex structure has driven innovation in synthetic methodologies, leading to more efficient production routes over the years.
Synthesis Efficiency
Recent advancements have significantly improved the synthesis of this compound. A notable method involves a two-step process that reduces the number of steps from the original 17 to just 5, achieving yields that facilitate further pharmacological exploration. The following table summarizes the evolution of synthetic methods:
Year | Methodology | Steps | Yield (%) |
---|---|---|---|
1977 | Original synthesis | 17 | 1.1 |
2008 | Modified approach | 16 | 2.4 |
2019 | Further modifications | 20 | 7.7 |
2021 | Current method | 5 | >100 mg |
This compound exhibits significant biological activity as a selective inhibitor of the LAR subfamily of PTPs. This inhibition is achieved through covalent bonding with the catalytic cysteine residue of the enzyme, effectively blocking its activity.
Mechanism of Action
The mechanism involves time-dependent inhibition that is sensitive to pH levels. For instance, at pH 6.5, the IC50 value is approximately 2.1±0.2μM, while it increases to 52±10nM at pH 7.5 . This pH dependency highlights the compound's potential in targeted therapies where pH variations are significant.
Therapeutic Applications
This compound and its analogs have shown promise in treating diseases linked to PTPs, such as cancer and autoimmune disorders.
Case Studies
Recent studies have demonstrated that derivatives of this compound can inhibit PHPT1 activity, which is implicated in several disease pathways. Four out of seven analogs tested exhibited IC50 values below 5μM, with the most potent compound showing an IC50 value of 3.4±0.7μM . These findings suggest that this compound derivatives could serve as effective chemical tools for studying PHPT1's biological roles and therapeutic potential.
Industrial Applications
The efficient synthesis of this compound opens avenues for industrial applications in pharmaceuticals and bioactive compounds development. The streamlined synthetic routes developed in recent research suggest potential for scalable production.
作用机制
伊鲁达酸通过选择性抑制 LAR 亚家族的 PTP 来发挥其作用。 它是通过与酶的催化半胱氨酸残基共价连接来实现这一点的,从而阻断其活性 . 这种机制得到了质谱和突变分析的支持 .
相似化合物的比较
伊鲁达酸因其选择性抑制 LAR 亚家族的 PTP 而独一无二。类似的化合物包括:
挪威地衣酸: 具有结构相似性,并已显示出作为 PTP 抑制剂的潜力.
伊鲁丁碱: 伊鲁达酸的生物碱类似物,通过类似的路线合成.
类似的茚满和四氢萘: 这些化合物具有相同的药效团,并通过类似的合成路线制备.
生物活性
Illudalic acid is a naturally occurring compound derived from fungi, notable for its potential as a selective inhibitor of protein tyrosine phosphatases (PTPs), particularly the leukocyte common antigen-related (LAR) subfamily. This article delves into the synthesis, biological activity, and pharmacological implications of this compound, supported by various research findings and case studies.
1. Synthesis of this compound
The synthesis of this compound has historically posed challenges due to its complex structure. Recent advancements have led to more efficient synthetic routes. For instance, a two-step convergent synthesis has been developed that significantly reduces the number of steps required to produce this compound from simple precursors. This method utilizes benzannulation and coordinated functional group manipulations, achieving yields that allow for further pharmacological exploration .
Table 1: Comparison of Synthetic Routes to this compound
Year | Methodology | Steps | Yield (%) |
---|---|---|---|
1977 | Original synthesis | 17 | 1.1 |
2008 | Modified approach | 16 | 2.4 |
2019 | Further modifications | 20 | 7.7 |
2021 | Current method | 5 | >100 mg |
2. Biological Activity
This compound exhibits significant biological activity as a covalent inhibitor of LAR phosphatase. Its mechanism involves time-dependent inhibition, which is pH-sensitive, showing different inhibitory potency at varying pH levels. For instance, the IC50 value at pH 6.5 is approximately 2.1 ± 0.2 μM , while at pH 7.5, it increases to 52 ± 10 nM .
Key Findings:
- Covalent Inhibition : this compound binds covalently to LAR phosphatase, with a KI value of 8 ± 3 μM and an inactivation rate constant kinact of 2.3 ± 0.4 min^{-1} at physiological conditions (pH 7.5, 37 °C) .
- Selectivity : The compound shows selective inhibition within the LAR subfamily of PTPs, making it a promising lead for therapeutic development against diseases where these enzymes play a critical role.
3. Case Studies on this compound Analogues
Recent studies have explored derivatives of this compound to enhance its inhibitory effects on other phosphatases such as PHPT1 (protein histidine phosphatase). Four out of seven analogs tested showed IC50 values below 5 μM , with the most potent analogue exhibiting an IC50 of 3.4 ± 0.7 μM . These analogues function as non-covalent, non-competitive inhibitors, differing from the original compound's mechanism.
Table 2: Inhibitory Potency of this compound Analogues
Analogue | IC50 (μM) | Mechanism |
---|---|---|
IA1-8H2 | 3.4 ± 0.7 | Non-competitive |
Other Analogs | <5 | Non-covalent |
4. Pharmacological Implications
The ability of this compound and its analogues to selectively inhibit PTPs suggests potential applications in treating various diseases, including cancer and metabolic disorders where aberrant PTP activity is implicated . The ongoing development of more efficient synthetic methods will facilitate further research into these compounds' therapeutic potentials.
属性
CAS 编号 |
18508-77-5 |
---|---|
分子式 |
C15H16O5 |
分子量 |
276.28 g/mol |
IUPAC 名称 |
3,6-dihydroxy-8,8-dimethyl-1-oxo-3,4,7,9-tetrahydrocyclopenta[h]isochromene-5-carbaldehyde |
InChI |
InChI=1S/C15H16O5/c1-15(2)4-8-9(5-15)13(18)10(6-16)7-3-11(17)20-14(19)12(7)8/h6,11,17-18H,3-5H2,1-2H3 |
InChI 键 |
BDEDPKFUFGCVCJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C |
规范 SMILES |
CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C |
同义词 |
3,6-dihydroxy-8,8-dimethyl-1-oxo-1,3,4,7,8,9-hexahydro-cyclopenta(h)isochromene-5-carbaldehyde illudalic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。